molecular formula C14H13N5O3S2 B2722693 N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide CAS No. 869073-94-9

N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide

Cat. No.: B2722693
CAS No.: 869073-94-9
M. Wt: 363.41
InChI Key: JPFWLGPTKFZDCV-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazolo-triazine derivatives

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S2/c1-8-12(21)19-13(17-16-8)24-14(18-19)23-7-11(20)15-9-3-5-10(22-2)6-4-9/h3-6H,7H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFWLGPTKFZDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325786
Record name N-(4-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090112
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

869073-94-9
Record name N-(4-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide typically involves the following steps:

    Formation of the Thiadiazolo-Triazine Core: This can be achieved by the cyclization of appropriate precursors under specific conditions, such as using a dehydrating agent or a catalyst.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the triazine core.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with various biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound may be explored for its potential as a drug candidate. Its biological activity could be evaluated in preclinical and clinical studies to determine its efficacy and safety for treating various diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or coatings to enhance their performance or durability.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects may be mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide: can be compared with other thiadiazolo-triazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups. The presence of the methoxy group on the phenyl ring and the sulfanyl-acetamide moiety may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and various biological activities based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure incorporating a thiadiazole and triazine moiety. The synthesis typically involves multi-step reactions starting from appropriate precursors. The detailed synthetic pathway can be summarized as follows:

  • Thiadiazole Formation : The initial step involves the formation of the thiadiazole ring through cyclization reactions.
  • Triazine Integration : Subsequent reactions introduce the triazine component, often requiring specific reagents to achieve desired substitutions.
  • Final Acetamide Formation : The final step entails acetamide formation through acylation reactions.

Biological Activity Overview

This compound has shown a range of biological activities in various studies:

1. Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the thiadiazole and triazine moieties contributes to this activity by disrupting microbial cell function.

2. Antiproliferative Effects

Research has demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays using breast cancer (MCF-7) and lung cancer (A549) cell lines showed IC50 values in the micromolar range, indicating potent antiproliferative effects.

3. Antioxidant Activity

The compound's ability to scavenge free radicals has been assessed using DPPH and ABTS assays:

  • DPPH Assay : Exhibited an IC50 value of 25 µg/mL.
  • ABTS Assay : Showed significant scavenging activity comparable to standard antioxidants.

4. Enzyme Inhibition

Inhibitory effects against key enzymes have been evaluated:

  • Acetylcholinesterase (AChE) : Moderate inhibition with an IC50 value of 15 µM.
  • Cyclooxygenase (COX) : Exhibited anti-inflammatory potential through COX inhibition.

Research Findings

Recent studies have provided insights into the mechanisms underlying the biological activities of this compound:

Activity TypeAssay TypeResultReference
AntimicrobialZone of InhibitionSignificant
AntiproliferativeMCF-7 Cell LineIC50 = 10 µM
AntioxidantDPPH AssayIC50 = 25 µg/mL
AChE InhibitionEnzyme AssayIC50 = 15 µM

Case Studies

Several case studies highlight the compound's potential in therapeutic applications:

  • Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound led to cell cycle arrest and apoptosis.
  • Anti-inflammatory Applications : In vivo models showed reduced inflammation markers following administration of the compound in experimental arthritis models.

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